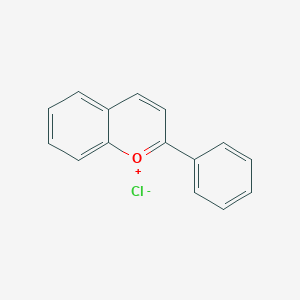

2-Phenyl-1-benzopyrylium chloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

13329-14-1 |

|---|---|

Molekularformel |

C15H11ClO |

Molekulargewicht |

242.7 g/mol |

IUPAC-Name |

2-phenylchromenylium;chloride |

InChI |

InChI=1S/C15H11O.ClH/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h1-11H;1H/q+1;/p-1 |

InChI-Schlüssel |

GSGBDETVUFKCRJ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |

Kanonische SMILES |

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |

Andere CAS-Nummern |

13329-14-1 |

Synonyme |

2-phenyl-1-benzopyrylium chloride |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Phenyl 1 Benzopyrylium Chloride and Its Derivatives

Classical and Contemporary Approaches to the Benzopyrylium Core

The formation of the benzopyrylium core is typically accomplished through condensation and cyclization reactions that build the heterocyclic ring from acyclic or simpler cyclic precursors.

Acid-Catalyzed Condensation and Cyclization Reactions

Acid-catalyzed reactions are the most traditional and widely employed methods for synthesizing the 2-phenyl-1-benzopyrylium skeleton. These strategies involve the formation of a crucial carbon-carbon bond followed by an intramolecular ring closure and dehydration.

A foundational method for the synthesis of the 2-phenyl-1-benzopyrylium core involves the acid- or base-catalyzed condensation of an o-hydroxyacetophenone with a benzaldehyde (B42025) analogue. This reaction, a type of Claisen-Schmidt condensation, initially forms a 2'-hydroxychalcone (B22705) intermediate. In the presence of a strong acid, this intermediate readily undergoes cyclization to yield the target flavylium (B80283) salt.

The general reaction involves two main steps:

Condensation: The o-hydroxyacetophenone and benzaldehyde react to form a 2'-hydroxychalcone.

Cyclization: The chalcone (B49325) intermediate, under acidic conditions, cyclizes and dehydrates to form the stable aromatic benzopyrylium cation.

The reaction between 2'-hydroxyacetophenone (B8834) and benzaldehyde can be catalyzed by various acids and bases, leading to different products. For instance, using catalysts like H-ZSM-5, Mg-ZSM-5, and Ba-ZSM-5 at 140°C produces both 2'-hydroxychalcone and flavanone, with the chalcone being the major product. researchgate.net To favor the formation of the flavone (B191248) (the neutral analogue of the flavylium salt), the synthesized chalcone can be subjected to oxidative cyclization using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO). nih.gov

Table 1: Catalysts and Products in the Reaction of 2'-Hydroxyacetophenone with Benzaldehyde Data sourced from ResearchGate. researchgate.net

| Catalyst | Temperature (°C) | Major Products | Conversion of 2'-Hydroxyacetophenone (%) |

| H-ZSM-5 | 140 | 2'-Hydroxychalcone, Flavanone | ~40-50 |

| Mg-ZSM-5 | 140 | 2'-Hydroxychalcone, Flavanone | ~40-50 |

| Ba-ZSM-5 | 140 | 2'-Hydroxychalcone, Flavanone | ~40-50 |

The cyclization of o-hydroxycarbonyl precursors is the key ring-forming step in many benzopyrylium syntheses. The most common precursor for this cyclization is the 2'-hydroxychalcone, formed as described previously. Under strongly acidic conditions, the hydroxyl group attacks the α,β-unsaturated ketone system, leading to a heterocyclic intermediate which then dehydrates to form the aromatic pyrylium (B1242799) ring.

A classic method employs a solution of sulfuric acid in acetic acid to facilitate the condensation and subsequent cyclization in a one-pot reaction from the starting aldehyde and ketone. This approach has been successfully used to prepare various flavylium salts.

A more contemporary approach involves the use of trimethylsilyl (B98337) chloride (TMSCl) as a promoter or source of acid for the condensation and cyclization. TMSCl can react with protic solvents, such as residual alcohols or water in the reaction mixture, to generate anhydrous hydrochloric acid (HCl) in situ. ijpcbs.com This method provides a mild and controlled way to introduce the acid catalyst required for the reaction.

This methodology has been successfully applied to the synthesis of flavylium derivatives, such as 7,4'-di(diethylamino)flavylium, where TMSCl is explicitly used as a reagent in the synthetic pathway. mdpi.com Beyond simply generating HCl, TMSCl can also act as a Lewis acid, activating carbonyl groups and promoting the key condensation and cyclization steps. researchgate.net

Reaction of 2-Phenylchromone with Phosphorus Oxychloride

2-Phenylchromone, commonly known as flavone, represents the neutral oxidized counterpart to the 2-phenyl-1-benzopyrylium cation. The conversion of a flavone to a flavylium salt would require the reduction of the C4-carbonyl group followed by dehydration. Conversely, the direct reaction of 2-phenylchromone with phosphorus oxychloride (POCl₃) to form a 2-phenyl-1-benzopyrylium salt is not a commonly cited or standard transformation in the synthesis of flavylium salts. Phosphorus oxychloride is typically employed as a powerful dehydrating agent or in reactions such as the Vilsmeier-Haack reaction to formylate activated aromatic rings by generating a Vilsmeier reagent from a formamide. wikipedia.orgchemistrysteps.comorganic-chemistry.org It is also used to convert amides into imidoyl chlorides or alcohols into alkyl chlorides. masterorganicchemistry.commdpi.com While POCl₃ reacts with carbonyls in specific contexts, its use to abstract the carbonyl oxygen from a flavone to directly yield a flavylium salt is not well-documented in readily available chemical literature. More conventional methods, such as the reduction of the flavone followed by acid-catalyzed dehydration, or synthesis from chalcones, are the preferred routes.

Post-Synthetic Modifications and Derivatization Strategies

Once the core 2-phenyl-1-benzopyrylium structure is synthesized, a variety of post-synthetic modifications can be employed to create a diverse range of derivatives with tailored properties. These modifications can be made to either the benzopyrylium core or the 2-phenyl substituent.

Key derivatization strategies include:

Substitution on the Phenyl Ring: Introducing electron-donating groups (e.g., hydroxyl, methoxy (B1213986), amino) or electron-withdrawing groups onto the 2-phenyl ring can significantly alter the electronic structure and, consequently, the color and reactivity of the flavylium salt. chemistrysteps.com

Substitution on the Benzopyrylium Core: Functional groups can also be added to the benzopyrylium A-ring, further tuning the molecule's properties.

Counterion Exchange: The chloride anion can be exchanged for other counterions (e.g., perchlorate, tetrafluoroborate) by simple metathesis reactions. This can alter the solubility and crystalline properties of the salt.

An example of post-synthetic modification includes the synthesis of flavylium salts which are then reacted with other nucleophilic aromatic compounds, such as phloroglucinol (B13840) or resorcinol, to yield more complex analogues. Furthermore, the flavylium cation exists in equilibrium with other species depending on the pH of the solution, and forcing this equilibrium towards the desired cation with the addition of acid is a common practice. uta.edu

Counterion Exchange Protocols for Chloride Derivatives

The identity of the counterion in 2-phenyl-1-benzopyrylium salts can significantly influence their solubility, stability, and crystalline structure. While direct synthesis methods may yield salts with various counterions, protocols for exchanging these for chloride are well-established and essential for specific applications.

One common strategy involves the initial synthesis of a more readily prepared salt, such as a tetrafluoroborate (B81430) (BF₄⁻) derivative, followed by a counterion exchange step. A typical procedure involves dissolving the 2-phenyl-1-benzopyrylium tetrafluoroborate salt in a suitable solvent like acetone. An excess of a chloride salt, such as lithium chloride (LiCl), is then added to the solution. The subsequent precipitation of the less soluble lithium tetrafluoroborate (LiBF₄), driven by the common ion effect and solubility differences, leaves the desired 2-phenyl-1-benzopyrylium chloride in the solution. The product can then be isolated by filtration to remove the precipitated byproduct, followed by concentration of the filtrate and recrystallization to achieve high purity. Yields for this type of exchange reaction are often high, typically in the range of 85-90%.

Another method for obtaining the chloride derivative starts with the dehydrogenation of a 1-phenyl-1H-isochromene precursor using a strong oxidizing agent like triphenylcarbenium tetrafluoroborate (Ph₃C⁺BF₄⁻). This reaction initially produces the tetrafluoroborate salt of the 2-phenyl-1-benzopyrylium cation. To obtain the chloride derivative, a post-synthesis ion exchange is performed. This is achieved by dissolving the intermediate tetrafluoroborate salt in dichloromethane (B109758) that has been saturated with hydrogen chloride (HCl) gas. The chloride anion displaces the tetrafluoroborate anion, and the final product is precipitated by the addition of a non-polar solvent like ether, with yields reported to be between 70% and 80%.

The choice of solvent and chloride source is critical for the efficiency of the exchange process. The solvent must be able to dissolve the starting benzopyrylium salt while promoting the precipitation of the new, less soluble salt formed by the original counterion and the cation from the chloride source.

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 2-Phenyl-1-benzopyrylium tetrafluoroborate | Lithium chloride | Acetone | 85-90 | |

| 1-Phenyl-1H-isochromene | 1. Triphenylcarbenium tetrafluoroborate 2. HCl | 1. Nitromethane 2. Dichloromethane | 70-80 |

Functionalization via Esterification Reactions

Esterification is a key functionalization strategy for modifying the properties of 2-phenyl-1-benzopyrylium derivatives, particularly those containing hydroxyl groups on the phenyl or benzopyrylium rings. This reaction introduces an ester group, which can alter the compound's electronic properties, solubility, and steric profile.

Phenolic hydroxyl groups, which can be present on derivatives of 2-phenyl-1-benzopyrylium, are generally less reactive towards carboxylic acids than alcoholic hydroxyls. Therefore, more reactive acylating agents such as acyl chlorides (acid chlorides) or acid anhydrides are typically employed for esterification. libretexts.org

When using an acyl chloride, such as ethanoyl chloride, the reaction with a hydroxyl-substituted 2-phenyl-1-benzopyrylium salt proceeds at room temperature to form the corresponding phenyl ethanoate derivative and hydrogen chloride gas. libretexts.org To enhance the reaction rate, especially with less reactive acyl chlorides like benzoyl chloride, the phenolic precursor is often first converted to its more nucleophilic phenoxide form by treatment with a base like sodium hydroxide (B78521). libretexts.orgyoutube.com This phenoxide then readily reacts with the acyl chloride. libretexts.org

Similarly, acid anhydrides, like ethanoic anhydride (B1165640), can be used for esterification. These reactions are generally slower than those with acyl chlorides and may require heating. libretexts.org As with acyl chlorides, the reactivity can be increased by first forming the phenoxide. libretexts.org The reaction of a hydroxylated 2-phenyl-1-benzopyrylium derivative with an acid anhydride yields the ester and a carboxylic acid as a byproduct. libretexts.org

These esterification reactions are crucial for fine-tuning the characteristics of the benzopyrylium core for various applications.

| Reactant 1 (Phenolic Derivative) | Reactant 2 (Acylating Agent) | Conditions | Product | Reference |

| Hydroxylated 2-phenyl-1-benzopyrylium | Ethanoyl chloride | Room Temperature | Phenyl ethanoate derivative | libretexts.org |

| Hydroxylated 2-phenyl-1-benzopyrylium | Benzoyl chloride | Presence of NaOH | Phenyl benzoate (B1203000) derivative | libretexts.orgyoutube.com |

| Hydroxylated 2-phenyl-1-benzopyrylium | Ethanoic anhydride | Warming | Phenyl ethanoate derivative | libretexts.org |

Introduction of Specific Substituents for Modulated Properties

The properties of this compound can be precisely tuned by introducing specific substituents onto its aromatic rings. This strategic functionalization allows for the modulation of its electronic, optical, and chemical characteristics, leading to enhanced performance in various applications.

A primary method for synthesizing substituted 2-phenyl-1-benzopyrylium salts is the acid-catalyzed condensation of a substituted o-hydroxybenzaldehyde with a substituted acetophenone (B1666503). researchgate.net This versatile approach allows for the introduction of a wide range of substituents on both the benzopyrylium and the phenyl rings. For instance, the use of salicylic (B10762653) aldehyde derivatives and acetophenone derivatives can yield a variety of flavylium salts. researchgate.net

The nature and position of these substituents have a profound impact on the molecule's properties. For example, the introduction of electron-donating groups, such as a dimethylamino group at the 4'-position of the phenyl ring, has been shown to enhance light absorption and electron transfer capabilities. This is particularly relevant for applications in dye-sensitized solar cells (DSSCs), where such modifications can lead to higher power conversion efficiencies. researchgate.net

Furthermore, the addition of hydroxyl groups can influence the molecule's reactivity and potential as a sensor. The oxygen atoms of hydroxyl groups can act as active sites for electrophilic interactions with cations, while the hydrogen atoms of these groups are reactive towards nucleophiles. researchgate.net The number and position of these hydroxyl groups can also impact the compound's biological activities.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the effect of different substituents on the electronic structure of the 2-phenyl-1-benzopyrylium core. These studies have shown that increasing the mass and size of a substituent at the 4-position of the phenyl ring can increase the electrophilic character of the flavylium cation. researchgate.net This ability to systematically modify the electronic properties through targeted synthesis is a powerful tool for designing molecules with desired functionalities.

| Substituent | Position | Effect on Properties | Application | Reference |

| Dimethylamino | 4'-position (Phenyl ring) | Enhanced light absorption and electron transfer | Dye-sensitized solar cells | |

| Hydroxyl | Various | Modulated reactivity, sensor capabilities | Sensors, Biological applications | researchgate.net |

| Halogens (F, Cl, Br, I) | 4-position (Phenyl ring) | Increased electrophilic character with increasing mass/size | Fine-tuning electronic properties | researchgate.net |

Spectroscopic and Structural Characterization of 2 Phenyl 1 Benzopyrylium Chloride Systems

Advanced Spectroscopic Techniques for Elucidating Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-phenyl-1-benzopyrylium systems. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a comprehensive picture of the molecular connectivity and environment of individual atoms.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2-phenyl-1-benzopyrylium derivatives, the carbon signals are spread over a wide chemical shift range, with the quaternary carbons of the pyrylium (B1242799) ring appearing at lower fields. These spectra are crucial for confirming the carbon skeleton and identifying the positions of various substituents. nih.govmdpi.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra, especially for more complex derivatives.

Below is a table summarizing representative ¹H and ¹³C NMR data for a substituted 2-phenyl-1-benzopyrylium derivative. nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 6 | 7.41 (dd, J = 8.95, 2.2 Hz) | 103.0 |

| 8 | 7.66 (d, J = 2.2 Hz) | 107.8 |

| 2', 6' | 7.80 (s) | 113.2 |

| 5 | 8.19 (d, J = 8.95 Hz) | 118.4 |

| 4 | 8.65 (d, J = 8.85 Hz) | 118.6 |

| 3 | 9.20 (d, J = 8.85 Hz) | 120.9 |

| OCH₃ | 3.98 (s) | 56.7 |

Data obtained in DMSO-d₆ at 500 MHz for ¹H and 125 MHz for ¹³C. nih.gov

UV-Vis spectroscopy is a fundamental tool for investigating the electronic properties of 2-phenyl-1-benzopyrylium chloride, as these compounds exhibit strong absorption in the visible region. researchgate.netuniver.kharkov.ua The absorption spectra are characterized by intense bands corresponding to π → π* electronic transitions within the conjugated system.

The position and intensity of the maximum absorption wavelength (λmax) are highly sensitive to the substitution pattern on the flavylium (B80283) core and the polarity of the solvent. univer.kharkov.ua The 2-phenyl group enhances conjugation, leading to a redshift (bathochromic shift) of the absorption maximum compared to non-substituted flavylium ions.

In acidic conditions, this compound exists predominantly as the colored flavylium cation. The λmax for the parent compound is typically around 420 nm. However, as the pH of the solution increases, a network of chemical reactions can occur, leading to the formation of other species such as the quinoidal base, hemiketal, and chalcones, each with distinct absorption characteristics. nih.govagya.info This pH-dependent color change, or halochromism, is a hallmark of flavylium compounds and can be effectively monitored using UV-Vis spectroscopy. nih.govresearchgate.net For example, studies have shown that the flavylium ion is stable in acidic and neutral aqueous solutions, while in basic solutions, ring-opening to form chalcone (B49325) can be observed through changes in the absorption spectra. agya.info

The table below shows the absorption maxima for different species that can be formed from a flavylium dye at various pH values. researchgate.net

| pH | Predominant Species | Absorption Wavelength (λmax, nm) |

| < 4 | Flavylium Cation | ~420 - 550 |

| 4 - 6 | Quinoidal Base | ~500 - 620 |

| > 7 | Chalcone | ~350 - 450 |

While many flavylium salts are only weakly fluorescent, certain derivatives of 2-phenyl-1-benzopyrylium exhibit interesting emission properties that can be studied using fluorescence spectroscopy. This technique provides insights into the excited state dynamics of the molecule. mdpi.comuniver.kharkov.ua

The fluorescence quantum yields and lifetimes are highly dependent on the molecular structure and the solvent environment. mdpi.com For instance, the introduction of specific substituents, such as a 7-hydroxy or 4'-hydroxy group, can significantly influence the fluorescence properties. In some cases, excited-state proton transfer (ESPT) can occur, leading to emission from both the acidic and basic forms of the molecule. acs.org

Phosphorescence emission has also been observed for several flavylium cations at low temperatures (77 K) in a rigid glass, providing information about the lowest excited triplet state. mdpi.com The study of both fluorescence and phosphorescence helps to build a more complete picture of the photophysical deactivation pathways available to the excited molecule. mdpi.com

The table below presents fluorescence data for two flavylium derivatives, highlighting the effect of a hydroxyl group on the excited state lifetime and fluorescence quantum yield. agya.info

| Compound | Excited State Lifetime (ps) | Fluorescence Quantum Yield |

| FLV | 164 | 0.016 |

| FLV-OH | 505 | 0.038 |

FLV is a 2-phenyl-1-benzopyrylium derivative, and FLV-OH is its 2'-hydroxy counterpart. agya.info

FT-IR spectroscopy is used to identify the functional groups and characterize the vibrational modes of this compound. The infrared spectrum shows characteristic absorption bands corresponding to the stretching and bending vibrations of the chemical bonds within the molecule.

Key vibrational bands for flavylium salts include those associated with C=C and C=O stretching in the aromatic rings and the pyrylium core, as well as C-O stretching vibrations. nih.gov The exact positions of these bands can be influenced by the substitution pattern and intermolecular interactions. FT-IR is often used in conjunction with other spectroscopic techniques to confirm the structure of newly synthesized derivatives. nih.gov

A representative set of FT-IR absorption bands for a substituted flavylium salt is provided in the table below. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3354 | O-H stretching (if present) |

| 1601 | Aromatic C=C stretching |

| 1547 | Aromatic C=C stretching |

| 1499 | Aromatic C=C stretching |

| 1458 | CH₂/CH₃ bending |

| 1342 - 1194 | C-O stretching, C-H bending |

| < 900 | Out-of-plane C-H bending |

Data obtained in Attenuated Total Reflectance (ATR) mode. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

LC-DAD-ESI-MS is a hyphenated technique that combines the separation power of liquid chromatography (LC) with the detection capabilities of a diode array detector (DAD) and the structural information provided by electrospray ionization mass spectrometry (ESI-MS). nih.govagya.info This combination is particularly useful for analyzing complex mixtures and for the detailed characterization of individual compounds.

In the analysis of this compound and its derivatives, LC separates the components of a sample, while the DAD records their UV-Vis spectra online. nih.gov The eluent is then introduced into the ESI-MS system, which ionizes the molecules, typically forming a protonated molecule [M+H]⁺ or the flavylium cation [M]⁺.

High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which allows for the determination of the elemental formula. rsc.org Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. Common fragmentation pathways for flavonoids and related compounds include retro-Diels-Alder (RDA) reactions in the C-ring and losses of small neutral molecules like CO and H₂O. nih.govresearchgate.net

The table below shows the mass spectrometric data for a hypothetical substituted 2-phenyl-1-benzopyrylium derivative.

| Technique | Data Obtained | Information Provided |

| ESI-MS | [M]⁺ ion at m/z 299.10 | Molecular weight and confirmation of the cationic nature. |

| HRMS | Calculated m/z 299.0914, Found 299.10 | Elemental composition (e.g., C₁₇H₁₅O₅⁺). nih.gov |

| MS/MS | Fragment ions at m/z 271, 255, etc. | Structural information based on fragmentation patterns. nih.gov |

Advanced Structural Features and Conformational Analysis

Planarity and Aromaticity of the Benzopyrylium Ring System

The 2-phenyl-1-benzopyrylium ring system is fundamentally characterized by its significant planarity. This geometric feature is a prerequisite for the establishment of a delocalized π-electron system, which in turn imparts aromaticity to the heterocyclic benzopyrylium core. The stability of the entire molecule is greatly enhanced by this aromatic character.

The formation of the benzopyrylium salt, for example during acid-catalyzed condensation reactions, is thermodynamically favored precisely because the resulting product is a highly conjugated and aromatic system. uomphysics.net This inherent stability distinguishes it from non-aromatic precursors or potential side-products. uomphysics.net The aromaticity of the benzopyrylium moiety is directly responsible for many of its characteristic properties, including its vibrant color, which arises from electronic transitions within the extended π-system that absorb light in the visible spectrum. uomphysics.net The delocalization of the positive charge across this planar, aromatic structure is a key factor in the chemical stability of the flavylium cation. researchgate.net

| Structural Feature | Consequence | Supporting Evidence |

| Planar Ring System | Allows for effective p-orbital overlap | Inferred from stability and spectroscopic data |

| Delocalized π-electrons | Confers aromaticity and stability | Favorable formation in acid-catalyzed synthesis uomphysics.net |

| Positive Charge Delocalization | Stabilizes the flavylium cation | Enhanced chemical stability researchgate.net |

| Extended Conjugation | Absorption in the visible spectrum | Characteristic color of benzopyrylium salts uomphysics.net |

This table outlines the key structural features of the benzopyrylium ring system and their direct consequences on its chemical properties.

Influence of the Phenyl Group at C2 on Conjugation Pathways

The phenyl group attached at the C2 position of the benzopyrylium core is not a passive substituent; it actively participates in and extends the molecule's electronic network. This substitution is crucial for defining the conjugation pathways and, consequently, the spectroscopic properties of the compound.

| Feature | Influence on Conjugation | Spectroscopic/Chemical Effect |

| Phenyl Group at C2 | Extends the π-electron system across the entire molecule. | Causes a bathochromic (red) shift in λmax. |

| Enhances electronic delocalization. | Stabilizes the positive charge on the pyrylium ring. researchgate.net |

This table details the significant impact of the C2-phenyl substituent on the electronic structure and properties of the 2-phenyl-1-benzopyrylium system.

Chemical Reactivity and Transformation Pathways of 2 Phenyl 1 Benzopyrylium Chloride

pH-Dependent Equilibria and Chemical Reaction Networks

In an aqueous environment, 2-phenyl-1-benzopyrylium chloride is involved in a sophisticated reaction network that is highly sensitive to the pH of the solution. The central species, the flavylium (B80283) cation, undergoes a series of reversible transformations, leading to a dynamic equilibrium between several distinct chemical forms. unl.pt

The chemical transformations of the 2-phenyl-1-benzopyrylium cation (designated as AH+) are initiated by changes in pH. At a very low pH (typically ≤ 1), the flavylium cation is the predominant and most stable species. unl.pt As the pH increases, the system evolves through a sequence of reactions to establish equilibrium between four main forms:

Flavylium Cation (AH+): The colored, acidic form that is stable in highly acidic conditions. unl.ptsci-hub.st

Quinoidal Base (A): Formed through the rapid deprotonation of the flavylium cation. This process is a fast acid-base reaction. unl.pt

Hemiketal (B): Formed by the hydration of the flavylium cation, where a water molecule acts as a nucleophile attacking the pyrylium (B1242799) ring. unl.pt

Chalcone (B49325) (Cc and Ct): The hemiketal form can undergo ring-opening to yield the cis-chalcone (B1234215) (Cc), which can then isomerize to the more stable trans-chalcone (Ct). unl.pt

This entire network is a dynamic equilibrium. When the pH of a solution containing the flavylium cation is rapidly increased (a "direct pH jump"), the fast proton transfer to form the quinoidal base occurs almost instantaneously, followed by the slower hydration and tautomerization reactions to form the hemiketal and chalcone species until a new equilibrium is reached. unl.pt Conversely, a "reverse pH jump" from a moderately acidic or basic solution back to a highly acidic pH will shift the equilibrium back towards the stable flavylium cation. acs.orgnih.gov

The equilibria between the different species of 2-phenyl-1-benzopyrylium are defined by specific thermodynamic constants (K) and kinetic rate constants (k). These parameters quantify the stability of each form and the speed of their interconversion. While specific values for the unsubstituted this compound are representative, these can be influenced by substituents on the ring system.

For the parent flavylium cation, key parameters have been established:

Deprotonation: The acid-base equilibrium between the flavylium cation (AH+) and the quinoidal base (A) is characterized by a pKₐ value. For the unsubstituted flavylium cation, this is approximately 2.9.

Hydration: The hydration of AH+ to form the hemiketal (B) is defined by the hydration constant, Kₕ, which for the parent compound is about 1.2 x 10⁻³.

Tautomerization and Isomerization: The subsequent conversion of the hemiketal to the cis-chalcone (Cc) and then to the trans-chalcone (Ct) also have associated constants. The rate constant for the ring opening to Cc is on the order of 5.6 x 10⁻⁴ s⁻¹, and the isomerization equilibrium favors the trans-chalcone.

The study of these parameters is often conducted using stopped-flow techniques, where rapid pH jumps are induced and the resulting spectral changes are monitored over time to calculate the rate and equilibrium constants. unl.ptacs.orgnih.gov

| Reaction | Equilibrium | Parameter | Reported Value | Reference |

|---|---|---|---|---|

| Deprotonation | AH⁺ ⇌ A + H⁺ | pKₐ⁺ | ~2.9 | |

| Hydration | AH⁺ + H₂O ⇌ B | Kₕ | 1.2 x 10⁻³ | |

| Ring Opening | B ⇌ Cc | kₜ (rate constant) | 5.6 x 10⁻⁴ s⁻¹ | |

| Isomerization | Cc ⇌ Ct | Kₜ (equilibrium constant) | 0.85 |

Proton transfer is the fastest and most fundamental reaction in the flavylium network. unl.pt The primary acid-base equilibrium involves the flavylium cation (AH+), which acts as a Brønsted-Lowry acid, donating a proton to a water molecule to form the conjugate quinoidal base (A). unl.pt

AH⁺ + H₂O ⇌ A + H₃O⁺

The position of this equilibrium is dictated by the pH of the solution and the acidity constant (pKₐ) of the flavylium cation. At pH values significantly below the pKₐ, the cation form dominates. As the pH approaches and surpasses the pKₐ, the equilibrium shifts towards the deprotonated quinoidal base. unl.ptsci-hub.st This rapid proton exchange is crucial as it gates the entry into the network of slower hydration and isomerization reactions that lead to the colorless hemiketal and chalcone forms, causing the characteristic color fading of flavylium salt solutions upon an increase in pH. unl.pt

Hydrolytic Stability and Degradation Mechanisms

The stability of this compound in aqueous solution is intrinsically linked to its pH-dependent equilibria. Hydrolysis and subsequent degradation reactions lead to a loss of the core benzopyrylium structure and a corresponding loss of color.

The initial step in the hydrolytic pathway is the nucleophilic attack of a water molecule on the electron-deficient pyrylium ring of the flavylium cation. This reaction, termed hydration, results in the formation of a covalent bond between a water-derived hydroxyl group and a carbon atom of the ring, yielding the hemiketal (B). unl.pt This hemiketal can be considered a benzopyrylium hydroxide (B78521) species. The primary site of attack for the unsubstituted 2-phenyl-1-benzopyrylium cation is the C2 position. The formation of this species is reversible, and its concentration at equilibrium depends on the hydration constant, Kₕ.

Over time, especially under conditions of elevated temperature, the species within the flavylium equilibrium network can undergo irreversible degradation. acs.orgnih.gov The degradation process typically involves the cleavage of the C-ring in the chalcone forms. nih.gov For related polyhydroxy flavonols, studies in boiling water have shown that the heterocyclic C-ring opens, leading to the formation of simpler aromatic compounds. nih.gov

For anthocyanidins, which are hydroxylated derivatives of 2-phenyl-1-benzopyrylium, thermal degradation in moderately acidic conditions has been shown to yield products such as 3,4-dihydroxybenzoic acid and 2,4,6-trihydroxybenzaldehyde, indicating a breakdown of the original flavonoid skeleton. acs.orgnih.gov While the specific degradation pattern for the unsubstituted this compound may vary, the fundamental pathway involves the irreversible breakdown of the chalcone intermediates into smaller phenolic or benzoic acid derivatives. acs.org

Influence of Structural Modifications on Stability

The stability of the 2-phenyl-1-benzopyrylium cation, the core structure of flavylium compounds, is significantly influenced by structural modifications, particularly the nature and position of substituents on its aromatic rings. nih.govnih.gov The flavylium cation (AH+) exists in a complex, pH-dependent equilibrium with other molecular species, including the quinoidal base (A), hemiketal (B), and cis- (Cc) and trans-chalcones (Ct). nih.govmdpi.com The relative stability of the flavylium cation determines its prevalence in this multistate system.

The substitution pattern on the flavylium core dictates the relative fractions of these species at equilibrium. nih.gov For instance, the number and placement of hydroxyl (-OH) groups have a pronounced effect. An increase in the number of hydroxyl groups on the flavylium structure tends to shift the equilibrium more towards the flavylium ion, enhancing its stability even at lower concentrations. mdpi.com This stabilization is attributed to the electronic effects of the substituents influencing the extended π-conjugated system of the benzopyrylium core. mdpi.com

Isomerization and Tautomerization Processes

Isomerization and tautomerization are fundamental transformation pathways for this compound and its derivatives. These processes are central to the compound's complex chemistry, governing the interconversion between the various species within its multistate system, which includes the flavylium cation, hemiketal, and chalcone isomers. nih.govnih.gov

Interconversion between Isomeric Flavylium Cations

Positional isomers of substituted flavylium cations can undergo rearrangement, a process that is intrinsically linked to the chalcone intermediates. nih.gov A notable example is the 6,8-rearrangement observed in flavylium compounds, where a substituent can move between positions 6 and 8 on the A-ring. nih.govresearchgate.net

This isomerization does not occur directly from one flavylium cation to the other. Instead, the transformation pathway necessarily proceeds through the chalcone forms, which serve as the bridge connecting the two isomeric multistates. nih.gov The process is typically slow and pH-dependent.

Key Research Findings:

Mechanism: The interconversion between, for example, 6-bromo-apigeninidin and 8-bromo-apigeninidin requires the opening of the pyrylium ring to form the chalcone intermediates. It is through these open-chain forms that the structural rearrangement can take place. nih.gov

pH Dependence: The rate and equilibrium of the isomerization are influenced by pH. At a highly acidic pH of 1, pure isomers of 6- and 8-bromo-apigeninidin were observed to slowly convert into an equilibrium mixture containing approximately 50% of each isomer. nih.gov At higher pH values where quinoidal bases are the dominant species, evidence for the rearrangement has also been observed. researchgate.net

Role of Chalcones: The isolation of a trans-chalcone, followed by its dissolution in an acidic medium (pD<1), has been shown to yield a mixture of the two flavylium isomers, confirming the role of the chalcone as the key intermediate in the interconversion. researchgate.net

The equilibrium between these isomers can be complex. For instance, in the case of 6- and 8-bromo-apigeninidin, a series of pH jumps from a pure isomer at pH 1 to pH 6 and back to pH 1 can result in the regeneration of the initial pure isomer's spectrum, demonstrating that the communication between the cis-chalcones of the two isomers is very slow, at least on the timescale of a few minutes. nih.gov

Photophysical Properties and Photochromic Behavior of 2 Phenyl 1 Benzopyrylium Chloride

Light-Induced Reversible Transformations and Photochromism

2-Phenyl-1-benzopyrylium chloride and its derivatives exhibit photochromism, the phenomenon of a light-induced reversible change in color. This behavior is primarily attributed to the trans-cis isomerization of their chalcone (B49325) forms upon exposure to UV/visible light.

Quantum Yields of Photochemical Reactions

The efficiency of a photochemical reaction is quantified by its quantum yield, which is the number of molecules of a reactant consumed or a product formed per photon of light absorbed. omlc.org For the photoisomerization of the chalcone form of this compound, the quantum yield for the conversion of the trans-chalcone to the cis-chalcone (B1234215) (Φiso) via the singlet-state pathway has been determined to be 0.12.

Electronic Absorption and Emission Characteristics

The electronic absorption and emission properties of this compound are dictated by its molecular structure, particularly the extended π-conjugation provided by the benzopyrylium core and the 2-phenyl group.

Wavelength Maxima and Spectroscopic Shifts (Bathochromic and Hypsochromic)

The UV-Vis absorption spectrum of this compound is characterized by a maximum absorption wavelength (λmax) of approximately 420 nm, which is characteristic of the benzopyrylium chromophore. The position of this absorption maximum can be influenced by the solvent and by structural modifications to the molecule. A shift of the absorption maximum to a longer wavelength is known as a bathochromic or red shift, while a shift to a shorter wavelength is termed a hypsochromic or blue shift. uomustansiriyah.edu.iq For instance, the introduction of stronger electron-donating groups can induce a bathochromic shift in the absorption spectrum. researchgate.net

Deposition of 2-phenyl-1-benzopyrylium derivatives onto a TiO2 surface can lead to both bathochromic and hypochromic shifts in the absorption bands, indicating the formation of J- and H-aggregates. researchgate.net

The following table summarizes the absorption maxima of some 2-phenyl-1-benzopyrylium derivatives:

| Compound | Solvent/Condition | Absorption Maxima (λmax, nm) |

|---|---|---|

| This compound | Not specified | ~420 |

| Various 2-styryl-1-benzopyrylium salts | On TiO2 surface | Bathochromic and hypochromic shifts observed researchgate.net |

Fluorescence Quantum Yields and Emission Profiles

While some 2-phenyl-1-benzopyrylium derivatives are fluorescent, the parent compound itself is not reported to be significantly emissive. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the emission properties. omlc.orgnih.gov For some extended 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, which share some structural similarities, fluorescence quantum yields can be as high as 0.80. mdpi.com

The fluorescence emission of 2-phenyl-1-benzopyrylium derivatives is sensitive to the solvent polarity and can exhibit a red shift in polar solvents. researchgate.net The introduction of certain substituents can enhance fluorescence. For example, some pyranoflavylium dyes exhibit fluorescence emission, whereas their hydroxyl-containing flavylium (B80283) precursor does not. researchgate.net

The table below presents fluorescence data for some related flavylium cation analogues:

| Compound | Condition | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (ns) |

|---|---|---|---|

| FL2 (a 7-hydroxyflavylium cation) | Dry acidified acetonitrile | - | 2.6 mdpi.com |

| FL1 (a 7-methoxyflavylium cation) | Dry acidified acetonitrile | - | Shorter than FL2 by a factor of two mdpi.com |

Influence of Structural Modifications on Photophysical Attributes

Structural modifications to the 2-phenyl-1-benzopyrylium core have a profound impact on its photophysical properties. The introduction of electron-donating groups, such as dimethylamino or diethylamino groups, can lead to several significant changes. researchgate.net

These modifications can cause a bathochromic shift in the maximum absorption wavelength and an increase in the molar absorption coefficients. researchgate.net Furthermore, the presence of these stronger electron-donating groups has been shown to promote fluorescence emission. researchgate.net For example, the introduction of an amino group can enhance the chemical stability of the molecule by delocalizing the positive charge of the pyrylium (B1242799) ring. researchgate.net

In the context of dye-sensitized solar cells, specific substitutions on the benzopyrylium core can significantly improve the electron injection efficiency into TiO2, leading to higher power conversion efficiencies. For instance, a dimethylamino group at the 4' position has been shown to enhance light absorption and electron transfer capabilities.

The following table summarizes the effects of some structural modifications:

| Modification | Effect on Photophysical Properties |

|---|---|

| Introduction of dimethylamino or diethylamino groups | Bathochromic shift in λmax, higher molar absorption coefficients, promotion of fluorescence emission. researchgate.net |

| Dimethylamino group at 4' position | Enhanced light absorption and electron transfer in DSSCs. |

| Introduction of a second methoxy (B1213986) group at position 3' of Ring-B | Significant decrease in fluorescence quantum yield. mdpi.com |

Effects of Extended π-Conjugation (e.g., 2-Styryl Derivatives)

The introduction of a vinylene group between the phenyl and benzopyrylium rings of this compound creates 2-styryl-1-benzopyrylium derivatives, significantly altering the molecule's photophysical properties. This extension of the π-conjugated system leads to a notable bathochromic shift, or red shift, in the absorption spectra. researchgate.netresearchgate.netnih.gov Research indicates that 2-styryl-1-benzopyrylium compounds can exhibit absorption spectra shifted by as much as 90 nm compared to their 2-phenyl-1-benzopyrylium counterparts. researchgate.net This enhanced absorption in the red region of the visible spectrum results in deeper colors. researchgate.netnih.gov

The photochemistry of these derivatives is also impacted. While the photochromic behavior generally follows the same pathways as 2-phenyl-1-benzopyrylium compounds, the efficiency can differ. researchgate.netnih.gov In the case of 7-hydroxy-2-(4-hydroxystyryl)-1-benzopyrylium, the fraction of triplet state formed upon excitation of the trans-chalcone is much higher, and the isomerization fraction is much smaller compared to its 2-phenyl analogue. researchgate.netnih.gov This results in less efficient photochemistry in water; however, in the presence of micelles, intense red colors can be achieved upon irradiation, highlighting their potential as photochromic systems. researchgate.netnih.gov

Role of Electron-Donating Groups on Absorption and Electron Transfer

The introduction of electron-donating groups (EDGs) onto the 2-phenyl-1-benzopyrylium scaffold plays a pivotal role in modulating its photophysical properties, particularly absorption and intramolecular charge transfer (ICT). Attaching EDGs, such as amino or hydroxyl groups, to the 2-phenyl ring can lead to a significant bathochromic shift in the absorption spectrum. researchgate.net This is attributed to the increased electron density and the facilitation of charge separation in the excited state.

For example, the introduction of a dimethylamino group at the 4'-position of a 2-styryl-1-benzopyrylium derivative was shown to alter the molecule's conjugation, leading to greater absorption in the visible region and more efficient electron injection into a TiO2 conduction band in the context of dye-sensitized solar cells. nih.gov This enhancement of electron transfer capabilities is a key finding for improving the efficiency of such devices.

The position and nature of the EDGs are critical in determining the extent of the electronic delocalization and, consequently, the color of the dye. researchgate.net Compounds with a 2-styryl linkage and a 4'-N,N-dimethylamino group exhibit significantly higher maximum absorption wavelengths. researchgate.net The presence of these strong electron-donating moieties can stabilize the flavylium cation form, extending its existence to a higher pH range compared to naturally occurring anthocyanins. researchgate.net This increased stability and tailored absorption make these synthetic derivatives promising candidates for various applications, including as sensitizers in DSSCs. researchgate.net The ability of EDGs to increase the pKa of aromatic cation radicals contributes to their stability. nih.gov

The following table provides a summary of the maximum absorption wavelengths (λmax) for several 2-styryl-1-benzopyrylium derivatives with different electron-donating groups, illustrating the impact of these substitutions.

| Compound Name | Maximum Absorption Wavelength (λmax) (nm) |

| 5,7,3′,4′-tetrahydroxy-2-styryl-1-benzopyrylium | Not specified, but part of a synthesis for a dye with λmax at 556 nm sci-hub.se |

| 2,10-bis(3,4-dihydroxystyryl)-pyrano-7-hydroxy-1-benzopyrylium | 556 sci-hub.se |

| 5,7OH2st4′NMe2 | 636 researchgate.net |

| 7NEt2st4′NMe2 | 675 researchgate.net |

Computational and Theoretical Investigations of 2 Phenyl 1 Benzopyrylium Chloride

Quantum Chemical Methodologies for Structural and Electronic Properties

Quantum chemical methods are powerful tools for elucidating the fundamental aspects of molecular systems. For 2-phenyl-1-benzopyrylium chloride and its derivatives, these computational approaches have been instrumental in understanding their geometry, stability, and electronic transitions.

Density Functional Theory (DFT) for Geometry Optimization and Ground State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict molecular structures and energies. mdpi.comyoutube.com In the study of this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G**, are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). mdpi.com These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation and steric interactions. nih.gov

The ground state analysis using DFT reveals the distribution of electron density and the location of the most reactive sites within the molecule. mdpi.com Parameters derived from these calculations, such as molecular electrostatic potential (MEP), help in identifying regions susceptible to electrophilic or nucleophilic attack. mdpi.comnih.gov For instance, in related chalcone (B49325) structures, the oxygen atoms and the π-system are often identified as electron-rich areas. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the interaction of this compound with light, particularly its absorption and emission properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netarxiv.org TD-DFT is an extension of DFT that allows for the calculation of electronic excited states. arxiv.org This is crucial for predicting the absorption spectra of the molecule, which is a key characteristic for its application in areas like dye-sensitized solar cells. researchgate.net

Researchers have successfully used TD-DFT to calculate the maximum absorption wavelengths (λmax) of flavylium (B80283) salts, which are derivatives of 2-phenyl-1-benzopyrylium. researchgate.net These theoretical predictions often show good agreement with experimental data. researchgate.net TD-DFT can also be used to investigate the nature of electronic transitions, identifying them as, for example, π→π* or n→π* transitions, which provides a deeper understanding of the molecule's photophysical behavior. While powerful, TD-DFT has known limitations, particularly in describing certain types of excited states like charge-transfer and double-electron excitations. arxiv.org Alternative methods, such as spin-flip TD-DFT, are being explored to overcome these challenges. nih.gov

Calculation of HOMO and LUMO Energy Levels and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and the energy required for electronic excitation. nih.gov

For this compound and its derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.netumich.edu A smaller HOMO-LUMO gap generally indicates a higher reactivity and a greater ease of electronic transition, which is desirable for applications in materials science. nih.gov The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance, respectively. In many conjugated systems, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. umich.edu

Table 1: Calculated Electronic Properties of a Related Chalcone

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| Energy Gap (ΔE) | 3.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 2.5 eV |

This table presents theoretical data for a related chalcone, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, calculated using DFT, which serves as an illustrative example of the types of parameters obtained for similar molecular structures.

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling provides a dynamic view of chemical reactions and processes involving this compound. These theoretical studies can elucidate complex reaction mechanisms and explain observed chemical phenomena.

Theoretical Elucidation of Photochromic Behavior

The photochromic behavior of certain flavylium compounds, which involves a reversible color change upon irradiation with light, can be investigated using computational methods. Theoretical modeling can help to map out the potential energy surfaces of the different isomeric forms involved in the photochromic process. By calculating the energy barriers for the interconversion between these isomers, researchers can gain a deeper understanding of the kinetics and thermodynamics of the photochromic transformations. This includes identifying the transition states that connect the different species in the reaction network.

Correlation Studies of Intramolecular Radical Substitutions and Halogen Displacement

Computational modeling is also a valuable tool for studying reaction mechanisms, such as intramolecular radical substitutions and halogen displacement in derivatives of this compound. DFT calculations can be used to model the reaction pathways, identify intermediates and transition states, and calculate the activation energies for these processes.

For instance, in the study of halogenated chalcone isomers, DFT calculations have been used to investigate the relative stabilities of different isomers and to understand how the position of halogen substituents affects the electronic properties and reactivity of the molecule. nih.gov These theoretical studies can reveal the intricate details of how substituents influence the electron distribution and, consequently, the reaction pathways for substitution and displacement reactions.

Advanced Computational Applications

Computational and theoretical chemistry provide powerful tools for investigating the properties and behavior of molecules like this compound at an atomic level. These methods allow for the calculation of various molecular descriptors and the simulation of complex processes, offering insights that complement experimental findings.

Thermochemistry Property Calculations

Thermochemical property calculations are crucial for understanding the stability, reactivity, and energy profile of this compound. While specific comprehensive thermochemical datasets for this exact compound are not extensively detailed in the provided literature, insights can be drawn from studies on related flavylium salts.

Under thermal stress, flavylium compounds are known to undergo degradation. For instance, the thermal degradation of anthocyanidins, which share the core flavylium structure, has been a subject of study. mdpi.com The stability of the flavylium cation is a key factor, and computational methods like Density Functional Theory (DFT) are employed to analyze the energetic properties of such molecules. researchgate.net

DFT calculations have been used to investigate the energetic properties, electronic structures, and reactivity of substituted 2-(4-X-phenyl)-benzopyrylium dyes. researchgate.net These studies help in understanding how different functional groups influence the molecule's stability. For the parent 2-Phenyl-1-benzopyrylium structure, theoretical calculations can elucidate bond dissociation energies, heats of formation, and activation energies for various reaction pathways.

The pH of the medium plays a critical role in the stability and transformation of the 2-Phenyl-1-benzopyrylium cation, leading to a network of chemical reactions including hydration, proton transfer, and tautomerization. The equilibrium constants and rate constants for these reactions are fundamental thermochemical parameters.

| Reaction | Description | Parameter | Value |

|---|---|---|---|

| Deprotonation | AH⁺ ⇌ A + H⁺ | pKa | 2.9 ± 0.1 at 25°C |

| Hydration | AH⁺ + H₂O ⇌ BH⁺ | Kh | 1.2 × 10⁻³ |

| Ring Opening | BH⁺ ⇌ Cc (cis-chalcone) | kt | 5.6 × 10⁻⁴ s⁻¹ |

| Isomerization | Cc ⇌ Ct (trans-chalcone) | Kt | 0.85 |

Analysis of Solvation Effects and Intermolecular Interactions

The behavior of this compound in solution is governed by complex solvation effects and intermolecular interactions. Computational studies are instrumental in dissecting these phenomena.

Investigations into flavylium compounds have shown that their stability and spectroscopic properties are highly dependent on the solvent and concentration. mdpi.com In solution, the flavylium cation (AH⁺) can exist in equilibrium with other species, and the solvent environment can significantly influence this equilibrium. researchgate.net

A study on flavylium chlorides with varying hydroxyl substitutions in ethanol (B145695) revealed the importance of intermolecular interactions in the stability of the flavylium ion. mdpi.com While this compound lacks hydroxyl groups, the core flavylium ring itself can participate in self-association. mdpi.com It has been proposed that self π-stacking is a mechanism to improve stability. researchgate.net At higher concentrations, an increase in self-association is observed, which can be monitored by techniques like 1H-NMR through changes in chemical shifts. mdpi.com

Modeling studies, for instance using the Gaussian 95 package, have been employed to understand these self-association phenomena. mdpi.com These calculations can correlate the effect of molecular structure on self-assembly modes. mdpi.com For substituted flavylium ions, it was found that hydrogen bonding of hydroxyl groups plays a significant role, but the presence of the chloride ion is also crucial for the stabilization of the complex. researchgate.net In the case of this compound, the interactions would be dominated by π-π stacking of the aromatic rings and ion-pairing with the chloride anion.

Computational models can also predict how the electronic properties, such as the HOMO-LUMO gap, are affected by the solvent environment. The introduction of substituents on the flavylium core has been shown to alter the HOMO and LUMO energy levels, which in turn affects the molecule's absorption spectrum. researchgate.netresearchgate.net For example, a study on various flavylium derivatives calculated the HOMO → LUMO transition wavelengths, which correlated with experimental UV-Vis absorption maxima. mdpi.com

| Compound | Substitutions | Calculated λmax (nm) (HOMO → LUMO) | Experimental λmax (nm) |

|---|---|---|---|

| 6a | 4'-hydroxy | 391.3 | 451.5 |

| 6b | 7,4'-dihydroxy | 400.2 | 466.5 |

| 6c | 7,3',4'-trihydroxy | 438.2 | 497.5 |

| 6d | 7,8,4'-trihydroxy | 401.1 | 486.9 |

| 6e | 3,7,3',4'-tetrahydroxy | 437.0 | 518.9 |

The electrostatic potential isosurface of related dyes indicates that for hydroxylated derivatives, electrophilic interactions with cations occur over the oxygen atoms of the hydroxyl groups, while the hydrogen atoms of these groups are most active in reactions with nucleophiles. researchgate.net For this compound, the positive charge is delocalized across the benzopyrylium ring system, influencing its interaction with solvent molecules and the counter-ion.

Advanced Research Applications of 2 Phenyl 1 Benzopyrylium Chloride Derivatives in Materials Science

Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaic technologies, valued for their cost-effective production and strong performance in varied light conditions. The photosensitizer is a critical component, responsible for absorbing light and initiating the process of converting solar energy into electricity. Derivatives of 2-phenyl-1-benzopyrylium have been identified as effective photosensitizers due to their excellent light-harvesting capabilities.

Optimization of Electron Injection Efficiency into Semiconductor Layers (e.g., TiO₂)

The efficiency of a DSSC is fundamentally dependent on the successful injection of photo-excited electrons from the dye into the conduction band of a semiconductor, most commonly titanium dioxide (TiO₂). Research has demonstrated that the molecular structure of 2-phenyl-1-benzopyrylium-based dyes is crucial for optimizing this electron injection process. The presence of specific anchoring groups on the dye molecule is essential for effective binding to the TiO₂ surface and facilitating efficient electron transfer.

Studies have shown that a catechol linkage is more effective than a carboxyl group for ensuring efficient electron injection from the dye into the semiconductor. The electron-withdrawing nature of carboxylic units can have a detrimental effect on this process. Furthermore, the introduction of a dimethylamino group at the 4' position of the molecular skeleton has been found to enhance electron injection, leading to a stronger flow of current. This modification alters the molecule's conjugation, resulting in greater absorption in the visible spectrum and more efficient transfer of electrons to the TiO₂ conduction band. The timescale for this electron transfer injection from the dye's excited state to the TiO₂ surface has been measured to be as rapid as 150 picoseconds.

Performance Metrics and Efficiency Enhancement Strategies

One effective strategy for improving performance is the use of a "dye cocktail," where multiple dyes are combined to broaden the light absorption spectrum. For instance, a DSSC sensitized with a mixture of natural dyes from Andrographis paniculata and Psidium guajava leaves achieved a higher power conversion efficiency than cells using the individual dyes separately. In another study, a bio-inspired 2-styryl-1-benzopyrylium salt demonstrated notable photovoltaic performance, achieving a sunlight-to-electric current conversion efficiency of 1.27%. researchgate.netmdpi.com These results highlight the potential of molecular engineering and co-sensitization strategies to boost the efficiency of these solar cells.

| Sensitizer (Derivative Type) | Jsc (mA/cm²) | Voc (mV) | FF (%) | η (%) |

|---|---|---|---|---|

| Styrylflavylium GK4 | 5.519 | 389 | 61 | 1.27 |

| APPG Leaf Extract (Acetone) | - | - | - | 0.6914 |

| APPG Leaf Extract (Ethanol) | - | - | - | 0.5630 |

Role of Substituents and Structural Rigidification in DSSC Performance

The performance of 2-phenyl-1-benzopyrylium-based sensitizers can be precisely controlled by modifying their molecular structure. The addition of different substituent groups to the core skeleton has a profound impact on the dye's electronic and optical properties, and consequently, its efficiency in a DSSC.

Electron-donating groups, such as dimethylamino and diethylamino moieties, are particularly beneficial. nih.gov When attached to the 2-phenyl-1-benzopyrylium core, these groups cause a bathochromic shift, meaning the dye absorbs light at longer wavelengths, which is advantageous for capturing more of the solar spectrum. nih.gov This structural modification also enhances the electron-donating capacity of the dye, which is critical for efficient electron injection. mdpi.com Extending the π-conjugation of the molecule, for example by introducing a 2-styryl linkage, also shifts the absorption to longer wavelengths, further improving light-harvesting ability. nih.gov This process of structural optimization allows for the design of dyes with tailored features to improve their efficiency as bio-inspired sensitizers.

| Structural Modification | Effect on Property | Impact on DSSC Performance |

|---|---|---|

| Addition of Electron-Donating Groups (e.g., -N(CH₃)₂) | Bathochromic shift (red-shift) in absorption spectrum | Improved light harvesting and potentially higher Jsc |

| Introduction of Catechol Anchoring Group | Promotes efficient binding to TiO₂ and electron injection | Enhanced electron injection efficiency |

| Extension of π-Conjugation (e.g., 2-styryl linkage) | Substantial red-shift in absorption spectrum (up to 90 nm) | Broader spectral response and improved light harvesting |

| Presence of Carboxylic Anchoring Group | Acts as an electron-withdrawing unit | Deleterious effect on electron injection |

Development of Functional Dyes and Photoelectric Materials

Beyond solar cells, the versatile chemistry of 2-phenyl-1-benzopyrylium chloride derivatives allows for their use in a range of functional dyes and photoelectric materials. Their ability to exhibit different colors and respond to external stimuli makes them valuable for creating "smart" materials.

Design of Dyes with Tunable Chromatic Properties

The color of 2-phenyl-1-benzopyrylium dyes can be precisely engineered by altering their molecular structure. nih.gov The perceived color is directly related to the molecule's maximum absorption wavelength (λmax). By strategically adding different functional groups, researchers can shift this absorption, thereby tuning the color of the dye. nih.gov

For instance, the presence of strong electron-donating groups like dimethylamino or diethylamino leads to a bathochromic shift, moving the color towards the red end of the spectrum. nih.gov Similarly, extending the electronic delocalization by adding a 2-styryl linkage results in a significant red shift, with some derivatives absorbing at wavelengths as high as 675 nm. nih.gov This tunability allows for the creation of a wide palette of colors, from yellow to blue, based on a single core structure, which is highly desirable for applications in sensors, displays, and photochromic systems. nih.gov

Integration into Bio-Based Films for Enhanced Functionality

A significant area of research involves the incorporation of 2-phenyl-1-benzopyrylium derivatives, particularly naturally occurring anthocyanins, into bio-based polymer films, such as those made from chitosan. nih.govnih.govresearchgate.net Chitosan, a biodegradable polysaccharide, serves as an excellent matrix for these dyes, creating functional composite materials with enhanced properties. nih.govmdpi.com

The integration of these dyes into chitosan films improves the film's mechanical strength, thermal stability, and barrier properties against gases and water vapor. nih.govresearchgate.net Moreover, these composite films exhibit significant antioxidant and antimicrobial activities, stemming from both the chitosan and the entrapped dye molecules. nih.govnih.gov This enhanced functionality makes these bio-based films highly suitable for applications in active and intelligent food packaging, where they can extend the shelf life of perishable foods and even act as visual indicators of freshness. nih.govmdpi.com The controlled release of the anthocyanin dyes from the chitosan matrix can provide prolonged bioactivity, further enhancing their practical applications. nih.gov

Analytical Chemistry Research Applications of 2 Phenyl 1 Benzopyrylium Chloride As Probes

Colorimetric and Fluorescent Sensing Platforms

Derivatives of 2-phenyl-1-benzopyrylium are extensively used in creating sensors that signal the presence of target molecules through changes in color (colorimetric) or fluorescence intensity (fluorescent). This dual capability allows for both "naked-eye" detection and more sensitive spectroscopic analysis.

Detection of Metal Ions (e.g., Copper(II))

The detection of heavy metal ions like copper(II) (Cu²⁺) is crucial due to their environmental and biological significance. While Cu²⁺ is an essential micronutrient, its excess can be toxic, leading to conditions like Wilson's disease. Fluorescent probes have emerged as a primary method for detecting heavy metal ions due to their high sensitivity and rapid response. These sensors are typically designed with a fluorophore unit and a metal ion recognition site. The interaction between the probe and the metal ion modulates the photophysical properties of the fluorophore, leading to a detectable signal.

Although the development of fluorescent and colorimetric probes for Cu²⁺ is a very active area of research rsc.orgnih.govchemrxiv.orgxmu.edu.cn, and probes based on related heterocyclic structures have been reported, specific examples based on the simple 2-phenyl-1-benzopyrylium chloride scaffold for copper detection are not prevalent in recent literature. However, the broader class of flavylium-inspired compounds has shown promise. For instance, a "turn-on" fluorescent probe derived from a flavylium (B80283) scaffold was successfully developed for the highly sensitive detection of mercury(II) ions in water and living cells, demonstrating the potential of this class of compounds for metal ion sensing. researchgate.net The general principle often involves a "turn-on" or "turn-off" mechanism where the fluorescence is either initiated or quenched upon binding the metal ion. For example, a probe might be weakly fluorescent in its free state and exhibit strong fluorescence upon complexation with Cu²⁺. rsc.org This change can be accompanied by a visible color change, allowing for naked-eye detection. nih.gov

Table 1: Examples of Fluorescent Probes for Copper(II) Detection (Based on various scaffolds)

| Probe Type | Sensing Mechanism | Analyte | Detection Limit | Application |

| Rhodamine-based | Spirocyclic ring-opening | Cu²⁺ | Not specified | Live cell imaging rsc.org |

| Picolinate-based | Internal Charge Transfer (ICT) | Cu²⁺ | 13 nM | Environmental water and soil samples nih.gov |

| Perylene-based | ICT and a-PET | Cu²⁺ | 16 nM (fluorometric) | Binary aqueous-organic mixtures chemrxiv.org |

Note: The probes listed are not based on the this compound scaffold but illustrate common strategies for Cu²⁺ detection.

pH Indicating Systems

The 2-phenyl-1-benzopyrylium cation and its derivatives, particularly the naturally occurring anthocyanins, are well-known for their pH-sensitive chromic properties. nih.gov The core flavylium cation (the acidic form) exists in a pH-dependent equilibrium with other structural forms, each possessing a distinct color. This network of chemical reactions allows these compounds to act as effective pH indicators. nih.gov

At very low pH values (typically below 2), the vibrant red flavylium cation is the dominant species. As the pH increases, it undergoes hydration and proton transfer reactions to form a purple/blue quinoidal base and a colorless carbinol (or hemiketal) form. At neutral to alkaline pH, this can further transform into a yellow chalcone (B49325) structure. This wide spectrum of color changes across the pH scale makes them excellent candidates for pH-sensing applications.

A significant application of this property is in the development of intelligent food packaging. By incorporating anthocyanin-rich extracts into biodegradable polymer films, researchers have created smart labels that monitor food freshness in real-time. researchgate.net As food spoils, its pH often changes due to microbial activity, leading to a visible color change in the packaging film, providing a clear and easy-to-understand indicator of product quality. researchgate.net

Table 2: pH-Dependent Color Changes of Anthocyanins (2-Phenyl-1-benzopyrylium derivatives)

| pH Range | Dominant Species | Observed Color |

| < 2 | Flavylium Cation | Red |

| 2 - 4 | Quinoidal Base | Purple/Blue |

| 4 - 6 | Carbinol (Hemiketal) | Colorless |

| > 7 | Chalcone | Green/Yellow |

Advanced Fluorescent Probes for Biological Research

The development of fluorescent probes based on the 2-phenyl-1-benzopyrylium scaffold extends into sophisticated biological research applications. These probes are engineered to detect specific molecules within the complex environment of living cells and to visualize cellular structures with high resolution.

Intracellular Detection of Specific Biomolecules (e.g., Homocysteine, Peroxynitrite)

Peroxynitrite (ONOO⁻): Peroxynitrite is a highly reactive nitrogen species (RNS) implicated in numerous physiological and pathological processes, including inflammation and neurodegenerative diseases. nih.govmdpi.com Developing tools to monitor its fluctuations in biological systems is therefore of great importance. researchgate.netnih.gov Fluorescent probes offer a powerful method for the real-time, sensitive, and selective detection of intracellular ONOO⁻. nih.gov Probes have been designed using various fluorophores and recognition moieties, such as boronate groups, which react specifically with peroxynitrite to induce a change in fluorescence. nih.govmdpi.com

Recently, a probe featuring a rhodol-like red-emitting fluorophore with a hydrazide recognition site was developed for the rapid and sensitive detection of ONOO⁻ in macrophage cells. mdpi.com Furthermore, a rationally designed reversible ratiometric fluorescent probe was constructed using a BODIPY donor and a benzopyrylium acceptor. mdpi.com This probe was capable of targeting mitochondria and monitoring fluctuations of sulfur dioxide (a related reactive species) and formaldehyde (B43269) in living cells and zebrafish, showcasing the utility of the benzopyrylium moiety in advanced probe design. mdpi.com

Homocysteine (Hcy): Elevated levels of the amino acid homocysteine are a known risk factor for cardiovascular diseases. rsc.org Consequently, the development of selective probes for its detection is clinically significant. google.com The primary challenge is to differentiate homocysteine from other structurally similar and more abundant biological thiols like cysteine (Cys) and glutathione (B108866) (GSH). While various fluorescent probes have been developed for Hcy, they are often based on other scaffolds, such as coumarin (B35378) derivatives that undergo a fluorescence turn-on response upon reaction with Hcy. rsc.org Another strategy involves using copper complexes that exhibit specific reactivity towards Hcy, leading to a "switched-on" fluorescence signal. rsc.org The development of a probe based specifically on the 2-phenyl-1-benzopyrylium core for homocysteine remains an area for future research.

Mechanisms of Fluorescence Enhancement (e.g., Aggregation-Induced Emission Enhancement, Intramolecular Charge Transfer)

The fluorescence of a probe can be modulated through various photophysical mechanisms. Two prominent mechanisms employed in modern probe design are Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission Enhancement (AIEE).

Intramolecular Charge Transfer (ICT): The ICT process occurs in molecules that contain an electron-donating group and an electron-accepting group linked by a conjugated π-system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state with a large dipole moment. This process is often sensitive to the local environment, such as solvent polarity, and can be exploited for sensing. In probe design, the binding of an analyte can trigger or inhibit the ICT process, leading to a significant shift in the fluorescence emission spectrum. This ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes, is highly desirable for quantitative measurements as it can correct for variations in probe concentration and excitation intensity. nih.gov

Aggregation-Induced Emission Enhancement (AIEE): Many traditional organic fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished at high concentrations or in the solid state. The AIEE phenomenon is the opposite effect: certain molecules are non-emissive when dissolved but become highly fluorescent upon aggregation. nih.govmdpi.com This is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and forces the excited molecules to relax via fluorescence emission. nih.gov Chalcones, which are biosynthetic precursors to flavylium salts, have been shown to exhibit AIEE characteristics. mdpi.com This suggests that derivatives of 2-phenyl-1-benzopyrylium could be designed to function as AIEE-based probes, offering strong emission in specific, targeted aggregated states within a biological system. nih.govresearchgate.net

Imaging in Living Cells and Cellular Compartments (e.g., Mitochondria)

The ability to target and visualize specific organelles within living cells is a powerful tool in cell biology. Mitochondria, as the centers of cellular respiration and energy production, are frequent targets for such imaging studies. nih.govacs.org

Derivatives of 2-phenyl-1-benzopyrylium have been successfully developed as live-cell mitochondrial stains. nih.govacs.org Specifically, 2,7-diaminobenzopyrylium (DAB) dyes , which are structural amalgams of coumarin and rhodamine fluorophores, have been shown to accumulate in the mitochondria of living cells. nih.govacs.org These cationic dyes are drawn to the negative membrane potential of the mitochondria. They are excitable with violet light and exhibit high photostability, making them excellent tools for fluorescence microscopy. nih.gov Similarly, styrylpyrylium salts have also been demonstrated to be efficient probes for imaging mitochondria in live human cells. rsc.org

To ensure the probes remain within the target organelle for prolonged imaging, they can be modified with reactive groups. For example, a benzopyrylium probe was designed with a double cation structure (benzopyrylium and quaternary ammonium) to ensure strong mitochondrial targeting and retention, even after reacting with its target analyte. mdpi.com Another approach involves incorporating a chloromethyl moiety that can react with endogenous nucleophiles like glutathione, thereby covalently trapping the fluorophore inside the cell. nih.gov

Table 3: Examples of Benzopyrylium-based Dyes for Mitochondrial Imaging

| Dye Name/Class | Key Structural Feature | Excitation/Emission Maxima (λ_abs/λ_em) | Application |

| 2,7-Diaminobenzopyrylium (DAB) Dyes | Iminium moiety replacing carbonyl of coumarin | ~400-450 nm / ~450-500 nm | Live-cell mitochondrial staining, excitable with violet light nih.govacs.org |

| Styrylpyrylium Dyes | Styryl group at the 2-position | Varies (Yellow-Orange Emission) | Live-cell mitochondrial imaging, potential theranostic agents rsc.org |

| B2P Probe | Benzopyrylium-BODIPY FRET pair with dual cations | Donor Em: ~520 nm, Acceptor Em: ~610 nm | Ratiometric monitoring of SO₂/FA in mitochondria mdpi.com |

Supramolecular Chemistry and Molecular Metamorphosis Involving 2 Phenyl 1 Benzopyrylium Chloride

Design Principles for Stimuli-Responsive Systems

Stimuli-responsive materials are designed to undergo significant changes in their properties upon exposure to external triggers. The 2-phenyl-1-benzopyrylium framework is particularly adept for this purpose, as its derivatives can be engineered to respond to a variety of signals, including pH, light, and redox potential. nih.govnih.govnih.gov This responsiveness is rooted in the dynamic chemical equilibria the flavylium (B80283) cation establishes in solution. nih.gov

Chemical Reaction Networks Responsive to pH, Light, and Redox Potential

The 2-phenyl-1-benzopyrylium cation (AH+) is the central figure in a network of chemical reactions that are highly sensitive to changes in the environment. nih.gov In aqueous solution, it can undergo a series of transformations, leading to the formation of various species.